An In-depth Technical Guide to 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol (CAS 39115-22-5)
An In-depth Technical Guide to 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol (CAS 39115-22-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol, with the CAS Registry Number 39115-22-5, is a natural product of interest in the life sciences.[1][2] Structurally, it is a derivative of guaiacol, featuring a butane-1,2-diol side chain. This arrangement of functional groups, particularly the phenolic hydroxyl and the vicinal diol, suggests potential for biological activity and makes it an intriguing molecule for further investigation in medicinal chemistry and drug discovery. Its structural similarity to other naturally occurring phenolic compounds, such as those found in ginger, hints at possible antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of this compound, aiming to facilitate further research and development.
Physicochemical Properties
While detailed experimental data for 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is not extensively reported in the literature, its fundamental properties can be summarized and predicted based on its chemical structure and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 39115-22-5 | [1][2] |
| Molecular Formula | C₁₁H₁₆O₄ | [3] |
| Molecular Weight | 212.24 g/mol | [1][3] |
| Predicted Density | 1.226 g/cm³ | [2] |
| Appearance | Likely a solid or viscous oil at room temperature | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Inferred |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [1] |
Proposed Synthesis
Diagram of the Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol.
Step 1: Synthesis of (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone)
This initial step involves a Claisen-Schmidt (aldol) condensation between vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone. This is a well-documented reaction that proceeds in high yield.[4]
-
Protocol:
-
Dissolve vanillin in acetone in a round-bottom flask.
-
Slowly add an aqueous solution of potassium hydroxide with continuous stirring at room temperature.[5]
-
Stir the reaction mixture for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one.[4][5]
-
Step 2: Selective Reduction to 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one (Zingerone)
The next step is the selective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone without affecting the carbonyl group or the aromatic ring. Catalytic hydrogenation is a standard and effective method for this transformation.
-
Protocol:
-
Dissolve dehydrozingerone in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield zingerone, which can be purified further by column chromatography if necessary.
-
Step 3: α-Hydroxylation of Zingerone
To introduce the second hydroxyl group at the C1 position, an α-hydroxylation of the ketone is required. This can be achieved through various methods, including the use of molybdenum-based peroxides or by forming an enolate followed by reaction with an electrophilic oxygen source.
-
Protocol (Example using MoO₅·Py·HMPA):
-
Prepare the oxodiperoxymolybdenum(pyridine)(hexamethylphosphoramide) (MoO₅·Py·HMPA) complex.
-
Dissolve zingerone in an appropriate aprotic solvent like tetrahydrofuran (THF).
-
Add a solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to form the lithium enolate.
-
Add the MoO₅·Py·HMPA complex to the enolate solution and allow the reaction to proceed.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting α-hydroxy ketone, 1-hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one, by flash column chromatography.
-
Step 4: Stereoselective Reduction to 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol
The final step is the reduction of the ketone functionality of the α-hydroxy ketone to a secondary alcohol, yielding the desired vicinal diol. For stereocontrol, biocatalytic reduction using specific dehydrogenases is a highly effective approach.[1][6]
-
Protocol (Biocatalytic Reduction):
-
Select a suitable alcohol dehydrogenase (ADH) or a whole-cell biocatalyst known for the stereoselective reduction of α-hydroxy ketones.[7]
-
Prepare a buffered aqueous solution containing the biocatalyst and a co-factor regeneration system (e.g., using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or glucose and glucose dehydrogenase).
-
Dissolve the α-hydroxy ketone from Step 3 in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the buffered biocatalyst solution.
-
Incubate the reaction mixture at a controlled temperature and pH with gentle agitation.
-
Monitor the conversion of the substrate to the diol product by HPLC or GC.
-
Once the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, remove the solvent in vacuo, and purify the final product, 4-(4-hydroxy-3-methoxyphenyl)butane-1,2-diol, by column chromatography.
-
Analytical Methods
A robust analytical method is crucial for the identification, quantification, and quality control of 4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for such phenolic compounds due to its high sensitivity and selectivity.[8][9]
Diagram of the Analytical Workflow
Caption: A typical workflow for the analysis of the target compound by HPLC-MS/MS.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This method is ideal for the separation and sensitive detection of the target analyte in complex matrices.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (starting point):
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analyte. The specific gradient profile should be optimized.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor Ion: The protonated molecule [M+H]⁺ of 4-(4-hydroxy-3-methoxyphenyl)butane-1,2-diol (m/z 213.1).
-
Product Ions: Characteristic fragment ions need to be determined by infusing a standard of the compound and performing product ion scans. Plausible fragments would arise from the loss of water and cleavage of the butane chain.
-
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
-
-
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Quantification:
-
Prepare a series of calibration standards of the purified compound of known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area on the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the guaiacol ring system, a methoxy singlet, signals for the protons on the butane-1,2-diol chain (which will be complex due to diastereotopicity and coupling), and signals for the hydroxyl protons (which may be broad and exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the methoxy carbon, and the four distinct carbons of the butane-1,2-diol side chain.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC would be invaluable for confirming the connectivity of the atoms within the molecule.
Conclusion
4-(4-Hydroxy-3-methoxyphenyl)butane-1,2-diol is a compound with significant potential for further scientific inquiry. While detailed published data is sparse, this guide provides a solid foundation for researchers by outlining its key physicochemical properties, proposing a robust and plausible synthetic pathway, and detailing a state-of-the-art analytical methodology for its characterization and quantification. The provided protocols, grounded in established chemical principles and analogous transformations, offer a clear roadmap for the synthesis and analysis of this intriguing natural product, thereby enabling its further evaluation in various fields of research, particularly in drug development.
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